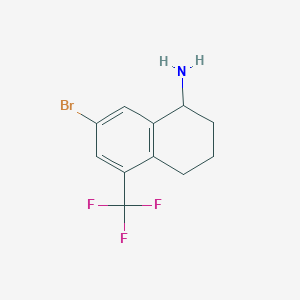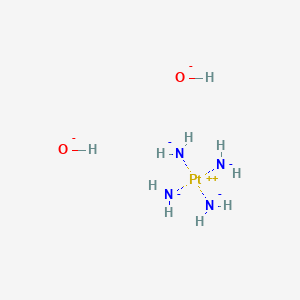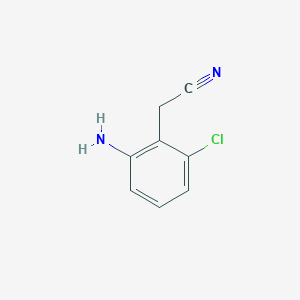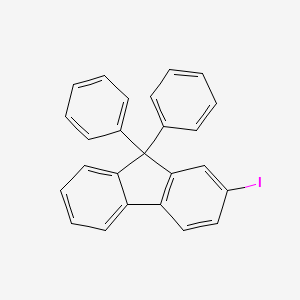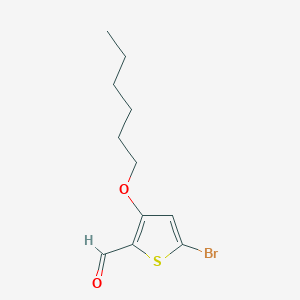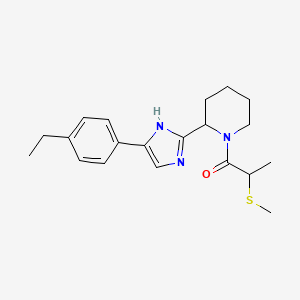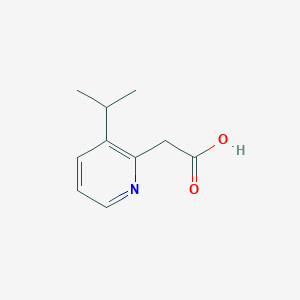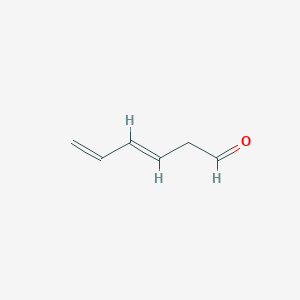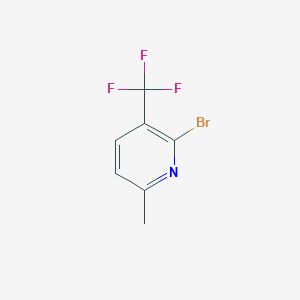
2-Bromo-6-methyl-3-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-methyl-3-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains a bromine atom, a methyl group, and a trifluoromethyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-6-methyl-3-(trifluoromethyl)pyridine involves the bromination of 2-methyl-3-(trifluoromethyl)pyridine. This can be achieved by reacting 2-methyl-3-(trifluoromethyl)pyridine with bromine in the presence of a suitable solvent, such as chloroform, under reflux conditions . The reaction typically proceeds as follows:
2-Methyl-3-(trifluoromethyl)pyridine+Br2→this compound
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction conditions, including temperature, solvent choice, and bromine concentration, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2-Bromo-6-methyl-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium amide or thiolates, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura coupling: This reaction often uses palladium catalysts and boronic acids or esters as coupling partners, with bases like potassium carbonate in solvents such as ethanol or water.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a 2-amino-6-methyl-3-(trifluoromethyl)pyridine derivative.
科学的研究の応用
2-Bromo-6-methyl-3-(trifluoromethyl)pyridine has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Agrochemicals: The compound can serve as a building block for the synthesis of herbicides, insecticides, and fungicides.
Materials science: It can be used in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Bromo-6-methyl-3-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties .
類似化合物との比較
Similar Compounds
- 2-Bromo-6-methylpyridine
- 2-Bromo-3-(trifluoromethyl)pyridine
- 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-6-methyl-3-(trifluoromethyl)pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in various chemical syntheses .
特性
分子式 |
C7H5BrF3N |
|---|---|
分子量 |
240.02 g/mol |
IUPAC名 |
2-bromo-6-methyl-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H5BrF3N/c1-4-2-3-5(6(8)12-4)7(9,10)11/h2-3H,1H3 |
InChIキー |
PVJXXMUWMUITBZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


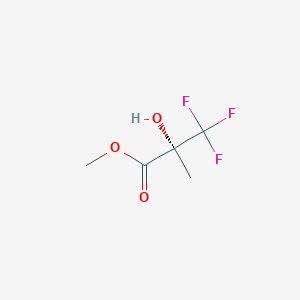
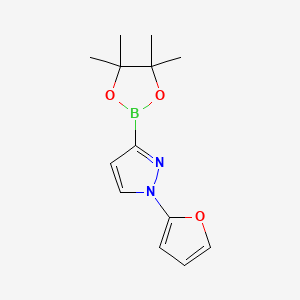
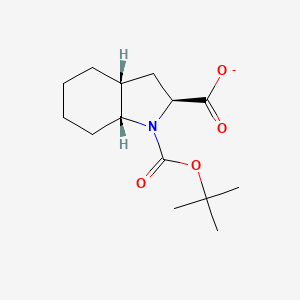
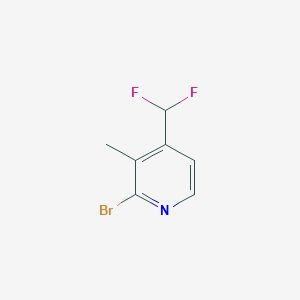
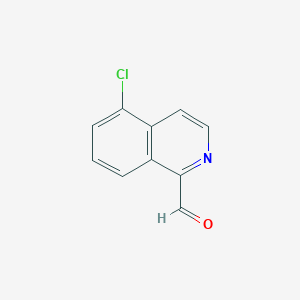
![2-thiophen-3-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15221725.png)
